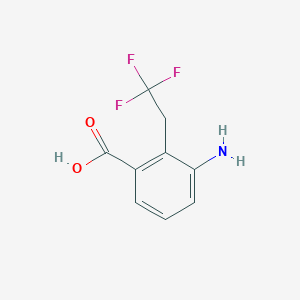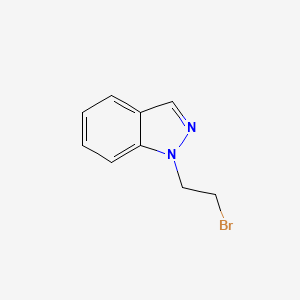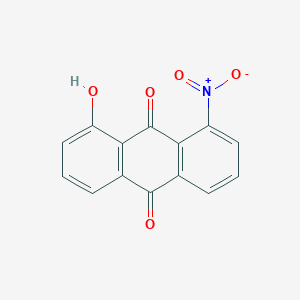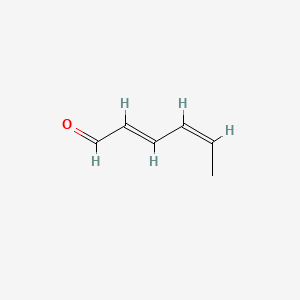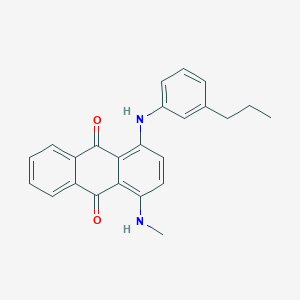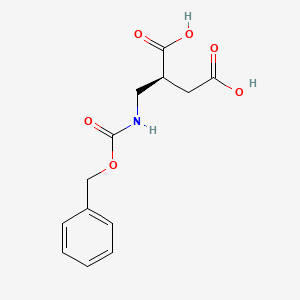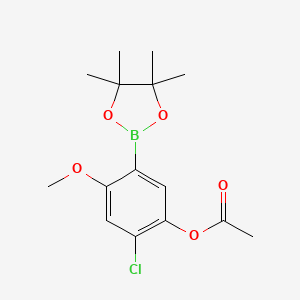
4-((2R,6S)-2,6-Dimethylmorpholino)picolinicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is a chemical compound known for its unique structure and properties. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions, making it a chiral molecule with specific stereochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Methylation: The 2 and 6 positions of the morpholine ring are methylated using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Picolinic Acid: The dimethylmorpholine is then coupled with picolinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the picolinic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the picolinic acid moiety.
Substitution: Substituted derivatives at the picolinic acid position.
科学研究应用
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain enzymes. It may also interact with receptors in biological systems, modulating their activity through binding to active sites or allosteric sites.
相似化合物的比较
Similar Compounds
- 4-((2R,6S)-2,6-Dimethylmorpholino)methylbenzoic acid
- 4-((2R,6S)-2,6-Dimethylmorpholino)acetic acid
Uniqueness
4-((2R,6S)-2,6-Dimethylmorpholino)picolinic acid is unique due to its specific stereochemistry and the presence of both a morpholine ring and a picolinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC 名称 |
4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-9(2)17-8)10-3-4-13-11(5-10)12(15)16/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)/t8-,9+ |
InChI 键 |
BZUPNXZUYRGSPT-DTORHVGOSA-N |
手性 SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=NC=C2)C(=O)O |
规范 SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
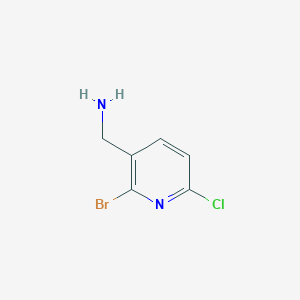
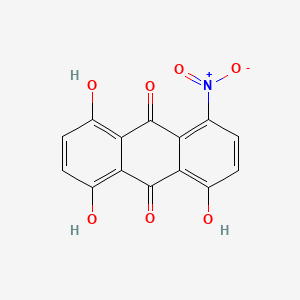
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
![2-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13126174.png)
